Technical Whitepaper: 3-(Fluoromethyl)cyclobutan-1-amine Hydrochloride
Technical Whitepaper: 3-(Fluoromethyl)cyclobutan-1-amine Hydrochloride
The following technical guide details the chemical profile, strategic utility, and synthesis of 3-(Fluoromethyl)cyclobutan-1-amine hydrochloride (CAS 2137697-07-3). This document is structured for medicinal chemists and process scientists seeking to leverage this building block for lead optimization.
CAS: 2137697-07-3 | Formula: C₅H₁₀FN · HCl | Mol. Weight: 139.60 g/mol [1]
Executive Summary
3-(Fluoromethyl)cyclobutan-1-amine hydrochloride is a high-value bifunctional building block used in modern drug discovery to modulate physicochemical properties without significantly increasing molecular weight. It serves as a conformationally restricted bioisostere for linear alkyl chains (e.g., propyl, butyl) or more lipophilic cycloalkyl groups.
The introduction of the fluoromethyl group (-CH₂F) at the C3 position creates a dipole vector distinct from the parent cyclobutane, while the amine handle at C1 allows for facile coupling to scaffolds via amidation, reductive amination, or SₙAr reactions. Its primary utility lies in lowering amine basicity (via inductive effects) and blocking metabolic soft spots (via fluorine substitution).
Chemical Profile & Physical Properties[2][3][4][5]
The compound exists as a hydrochloride salt, enhancing stability and water solubility compared to the volatile free amine.
Physicochemical Data
| Property | Value / Description | Note |
| Appearance | White to off-white crystalline solid | Hygroscopic |
| Molecular Weight | 139.60 g/mol (Salt); 103.14 g/mol (Free Base) | Efficient atom economy |
| Exact Mass | 103.0797 (Free Base) | Monoisotopic |
| pKa (Conj.[2][3] Acid) | ~8.8 – 9.2 (Predicted) | Lower than cyclobutanamine (~9.6) due to -CH₂F σ-induction |
| LogP | ~0.4 (Predicted) | More lipophilic than 3-hydroxy analogs; less than -CF₃ |
| H-Bond Donors | 3 (Ammonium form) | |
| H-Bond Acceptors | 1 (Fluorine) | Weak acceptor |
Stereochemical Configuration
The 1,3-disubstitution pattern on the cyclobutane ring gives rise to two geometric isomers: cis and trans.
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Cis-isomer: The amine and fluoromethyl groups are on the same face of the puckered ring.
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Trans-isomer: The groups are on opposite faces.
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Implication: The trans isomer typically exhibits higher lipophilicity and better permeability due to vector cancellation, whereas the cis isomer often has a larger net dipole. Commercial supplies are often mixtures unless specified as diastereomerically pure.
Strategic Utility in Drug Design
Bioisosterism and Conformational Restriction
Replacing a flexible n-propyl or n-butyl chain with a 3-(fluoromethyl)cyclobutyl group reduces entropic penalties upon binding. The cyclobutane ring "locks" the vectors of the amine and the distal fluoride, potentially improving potency if the vectors align with the binding pocket.
Modulation of Basicity (pKa)
The fluorine atom in the -CH₂F group exerts a through-bond inductive electron-withdrawing effect (-I). This pulls electron density away from the amine nitrogen (3 bonds away), slightly lowering the pKa of the conjugate acid.
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Benefit: Lowering pKa from ~10 (alkyl amine) to ~9 increases the fraction of uncharged species at physiological pH (7.4), thereby improving membrane permeability and CNS penetration .
Metabolic Stability
The C3 position of cyclobutanes is a common site for oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.
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Mechanism: Introducing fluorine blocks this metabolic soft spot. Unlike a full trifluoromethyl (-CF₃) group, which adds significant steric bulk, the fluoromethyl (-CH₂F) group offers a "lighter" metabolic block that mimics the steric profile of a methyl or ethyl group.
Synthesis & Manufacturing Methodology
While specific proprietary process data for CAS 2137697-07-3 is held by vendors, the most scientifically robust route—extrapolated from 3-(trifluoromethyl)cyclobutane literature—utilizes 3-methylenecyclobutanecarbonitrile or 3-oxocyclobutanecarboxylic acid as the starting material.
Recommended Lab-Scale Synthesis Protocol
Objective: Synthesis of 3-(Fluoromethyl)cyclobutan-1-amine HCl from 3-methylenecyclobutanecarboxylic acid.
Step 1: Hydroboration-Oxidation
Convert the exocyclic alkene to a primary alcohol.
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Reagents: 1. BH₃·THF; 2. NaOH, H₂O₂.[4]
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Product: 3-(Hydroxymethyl)cyclobutanecarboxylic acid.
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Note: This step establishes the 1,3-substitution.[5]
Step 2: Esterification & Fluorination (Deoxyfluorination)
The carboxylic acid is protected, and the alcohol is converted to the fluoride.
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Reagents: 1. SOCl₂, MeOH (Esterification); 2. DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor, DCM, -78°C to RT.
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Mechanism: DAST activates the alcohol oxygen, followed by nucleophilic displacement by fluoride.
-
Safety: DAST can be explosive; maintain strict temperature control.
Step 3: Saponification & Curtius Rearrangement
Convert the ester to the amine with retention of configuration at C1.
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Reagents: 1. LiOH, THF/H₂O (Saponification to Acid); 2. DPPA (Diphenylphosphoryl azide), Et₃N, t-BuOH (Curtius to Boc-amine).
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Intermediate: The isocyanate intermediate is trapped by t-BuOH to form the Boc-protected amine.
Step 4: Deprotection & Salt Formation
Synthesis Workflow Diagram
Caption: Logical synthetic pathway for accessing the 1,3-disubstituted fluoromethyl cyclobutane scaffold.
Handling, Stability & Safety
Storage Protocols
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Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic. It must be stored in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon) if stored for long periods.
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Temperature: Store at 2–8°C (refrigerated) to prevent slow degradation or discoloration.
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Solution Stability: Solutions in DMSO or Methanol are stable for >24 hours at room temperature, making it suitable for high-throughput screening (HTS) library preparation.
Safety Considerations
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GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).
-
Handling: Wear standard PPE (gloves, goggles, lab coat). Avoid inhalation of dust.
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Incompatibility: Avoid strong oxidizing agents and strong bases (which will liberate the volatile free amine).
References
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General Synthesis of Fluorinated Cyclobutanes: Song, Z. J., et al.[2][7] "Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid." Organic Process Research & Development, 2020, 25(1), 82–88. Link Note: Describes the foundational Curtius rearrangement approach for 1,3-disubstituted cyclobutanes.
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Fluorine in Medicinal Chemistry (Bioisosterism): Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018, 61(14), 5822–5880. Link
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Stereochemistry of 3-Substituted Cyclobutanes: Kondratov, I. S., et al. "Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines."[8] European Journal of Organic Chemistry, 2015.[9] Link Note: Validates the pKa and lipophilicity trends of fluorinated cyclobutanamines.
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Vendor Data & Catalog Entries
Sources
- 1. amfluoro.com [amfluoro.com]
- 2. Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid [ouci.dntb.gov.ua]
- 3. The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 4. US3227764A - Separation of cis and trans isomers of tetraalkyl - 1,3 - cyclobutanediols and novel compound obtained thereby - Google Patents [patents.google.com]
- 5. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition [organic-chemistry.org]
- 6. PubChemLite - 3-(fluoromethyl)cyclobutan-1-amine hydrochloride (C5H10FN) [pubchemlite.lcsb.uni.lu]
- 7. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pure.mpg.de [pure.mpg.de]
